molecular formula C14H19NOS B1299174 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde CAS No. 99539-08-9

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde

Cat. No.: B1299174
CAS No.: 99539-08-9
M. Wt: 249.37 g/mol
InChI Key: SCSNIOQJNLWHLG-UHFFFAOYSA-N
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Description

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is an organic compound that features a unique combination of a thiophene ring and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Tetrahydropyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formylation: The final step involves the formylation of the thiophene ring, which can be accomplished using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or further to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, methyl derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrahydropyridine moiety could mimic natural substrates, while the thiophene ring could provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

    5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-benzene-2-carbaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde lies in the combination of the thiophene ring and the tetrahydropyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-13(2)7-10(8-14(3,4)15-13)12-6-5-11(9-16)17-12/h5-7,9,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSNIOQJNLWHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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